4,5-Difluoro-2-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWNIDFTOCBMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378950 | |
| Record name | 4,5-difluoro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134099-22-2 | |
| Record name | 4,5-difluoro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selective Chlorination of Difluorinated Toluene Derivatives
The synthesis of 4,5-difluoro-2-(trifluoromethyl)benzaldehyde begins with the chlorination of a difluorinated toluene derivative. In analogous processes for 2-(trifluoromethyl)benzaldehyde, ortho-xylene undergoes radical chlorination under UV light to form trichloromethyl intermediates. For the 4,5-difluoro variant, chlorination likely targets the methyl group adjacent to the trifluoromethyl substituent. Diisopropyl azodicarboxylate (DIAD) or benzoyl peroxide (BPO) serves as initiators, with chlorine gas introduced at 40–60 kg/h under controlled illumination.
Table 1: Chlorination Conditions for Trichloromethyl Intermediate Synthesis
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Chlorine Flow Rate | 40–60 kg/h | 50 kg/h |
| Initiator (BPO) | 0.1–5 wt% | 2.5 wt% |
Antimony-Catalyzed Fluoridation
The chlorinated intermediate undergoes fluoridation using hydrogen fluoride (HF) in the presence of antimony halide catalysts (e.g., SbCl₅, SbF₃). Patent data demonstrate that a molar ratio of 3.5:1–4.5:1 HF to substrate at 60–95°C and 1.0–5.0 MPa pressure achieves selective replacement of chlorine atoms with fluorine. For this compound, this step may proceed via intermediates such as 4,5-difluoro-2-(trifluoromethyl)xylylene dichloride, though direct evidence remains limited.
Critical Factors:
-
Catalyst loading of 0.05–5 wt% SbCl₅ ensures >90% conversion.
-
Excess HF mitigates side reactions but requires careful recovery systems due to toxicity.
Hydrolysis of Fluorinated Intermediates
Acid-Catalyzed Hydrolysis
The hydrolysis of fluorinated dichlorotoluene derivatives to benzaldehydes is achieved using C1–C4 fatty acids (e.g., acetic acid) and their alkali metal salts. For instance, 2-(trifluoromethyl)dichlorotoluene hydrolyzes at 150–190°C under 0.3–0.78 MPa pressure, yielding 87–90% aldehyde. Adapting this to 4,5-difluoro substrates necessitates adjusting acid strength to accommodate electron-withdrawing fluorine groups.
Table 2: Hydrolysis Parameters for Aldehyde Formation
| Condition | Range | Optimal Performance |
|---|---|---|
| Temperature | 150–190°C | 160°C |
| Pressure | 0.3–0.78 MPa | 0.45 MPa |
| Acetic Acid:Substrate | 6:1–8:1 (molar) | 7:1 |
| Reaction Time | 3–4 h | 3.5 h |
Role of Metal Chloride Catalysts
Hydrolysis efficiency improves with Lewis acids like FeCl₃, ZnCl₂, or CoCl₂ (0.01–10 wt%). These catalysts facilitate the cleavage of C–Cl bonds while suppressing decarbonylation. In a representative example, 0.25–3.0 wt% FeCl₃ at 110–130°C enhances 2-(trifluoromethyl)benzaldehyde yield to 96.5%. For 4,5-difluoro derivatives, ZnCl₂ may offer superior compatibility with electron-deficient aromatics.
Purification and Isolation Strategies
Vacuum Distillation
Crude aldehyde mixtures are purified via vacuum distillation (0.095 MPa), collecting fractions at 70–75°C. This step removes unreacted dichlorotoluene and fluorinated byproducts (e.g., chloromethylbenzene derivatives). Patent data report GC purity >98% after distillation, though 4,5-difluoro variants may require lower temperatures due to increased volatility.
Solvent Extraction and Recrystallization
Aqueous workup involves phase separation using water or brine, followed by organic solvent extraction (e.g., dichloromethane). Recrystallization from hexane/ethyl acetate mixtures further elevates purity to >99%, as evidenced by melting point consistency.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: 4,5-Difluoro-2-(trifluoromethyl)benzoic acid.
Reduction: 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
4,5-Difluoro-2-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that yield biologically active molecules.
Drug Development
Research indicates that compounds containing trifluoromethyl groups are prevalent in FDA-approved drugs, enhancing their pharmacological properties. For instance, the incorporation of the trifluoromethyl group can improve metabolic stability and bioavailability of drugs targeting central nervous system disorders .
Case Study: Ubrogepant
- Ubrogepant is a medication for acute migraine treatment that incorporates a trifluoromethyl group in its structure. The synthesis involves intermediates derived from fluorinated benzaldehydes, showcasing the utility of compounds like this compound in drug synthesis .
Agrochemical Applications
The compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. The presence of fluorine atoms enhances the efficacy and selectivity of these chemicals.
Pesticide Development
Fluorinated compounds often exhibit improved biological activity compared to their non-fluorinated counterparts. For example, this compound can be used as a precursor to synthesize novel herbicides that effectively control weed growth while minimizing environmental impact .
Material Science Applications
The compound's unique chemical properties make it suitable for developing advanced materials.
Polymer Synthesis
This compound can act as a building block for synthesizing high-performance polymers with enhanced thermal and chemical resistance properties. These materials are essential in industries requiring durable coatings and insulation materials .
Analytical Chemistry Applications
In analytical chemistry, this compound is employed as a standard or reference material for quantifying other substances.
Environmental Analysis
The compound's distinct spectral properties allow it to be used in methods such as gas chromatography-mass spectrometry (GC-MS) for detecting trace levels of pollutants in environmental samples .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Improved bioavailability and stability |
| Agrochemicals | Precursor for herbicides | Enhanced efficacy and selectivity |
| Material Science | Building block for polymers | High thermal and chemical resistance |
| Analytical Chemistry | Reference material for GC-MS | Accurate detection of pollutants |
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
- 3,5-Difluorobenzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
4,5-Difluoro-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzene ring. This unique substitution pattern can result in distinct chemical and physical properties compared to other similar compounds .
Biological Activity
4,5-Difluoro-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their biological properties, including increased potency, selectivity, and metabolic stability. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.
- Molecular Formula : C8H4F4O
- Molecular Weight : 210.11 g/mol
- Structure : The compound features a benzene ring with two fluorine atoms at the 4 and 5 positions and a trifluoromethyl group at the 2 position.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested using the MTT assay to determine its IC50 values (the concentration required to inhibit cell growth by 50%).
These results indicate that this compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, indicating that it may trigger apoptotic pathways leading to programmed cell death. Key apoptotic markers such as caspase-3 and Bax were upregulated while Bcl-2 levels decreased significantly in treated cells, supporting the pro-apoptotic mechanism of action .
Antibacterial Activity
In addition to its anticancer properties, this compound has been investigated for its antibacterial activity against various pathogenic bacteria. The compound was tested using disc diffusion assays against Gram-positive and Gram-negative strains.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | 50 | |
| Escherichia coli | 18 | 30 | |
| Pseudomonas aeruginosa | 12 | 70 |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against E. coli and S. aureus.
Case Studies
A notable study highlighted the synthesis and evaluation of various fluorinated benzaldehydes, including this compound. The study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced biological activities compared to their non-fluorinated counterparts. Specifically, this compound showed promising results in both cytotoxicity assays against cancer cell lines and antibacterial tests against clinically relevant bacterial strains .
Q & A
Q. What are the common synthetic routes for 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde, and how are reaction conditions optimized?
Answer: A typical synthesis involves nucleophilic aromatic substitution or directed ortho-metalation (DoM) strategies. For example, substituted benzaldehydes can react with fluorinating agents (e.g., Selectfluor) under reflux in ethanol with glacial acetic acid as a catalyst . Optimization includes:
- Temperature control : Prolonged reflux (~4–6 hours) ensures complete substitution while minimizing side reactions.
- Solvent selection : Absolute ethanol promotes solubility of intermediates, while acetic acid stabilizes reactive intermediates.
- Purification : Vacuum distillation or column chromatography (silica gel, hexane/EtOAc) isolates the product.
Reference reaction conditions from similar fluorinated benzaldehydes in .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Answer: Key techniques include:
- NMR Spectroscopy : NMR distinguishes fluorine environments (e.g., -CF vs. aromatic F), while NMR identifies aldehyde protons (~10 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves regiochemical ambiguities in fluorination (critical for isomers) .
- IR Spectroscopy : Aldehyde C=O stretches (~1700 cm) and C-F vibrations (1100–1200 cm) .
Q. Table 1: Key Spectroscopic Data for Fluorinated Benzaldehydes
| Property | This compound | 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde |
|---|---|---|
| NMR | δ -60 to -65 ppm (CF), -110 ppm (F) | δ -63 ppm (CF), -108 ppm (F) |
| NMR | δ 10.1 (CHO) | δ 10.2 (CHO) |
| IR C=O Stretch | ~1705 cm | ~1710 cm |
Advanced Research Questions
Q. How do electronic effects of fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Answer: The electron-withdrawing nature of -CF and -F groups deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative cross-coupling. For example:
- Suzuki-Miyaura Coupling : Requires electron-deficient aryl halides; Pd(PPh) with KCO in DMF at 80°C achieves coupling with boronic acids .
- Photoredox Catalysis : Ru(bpy) enables single-electron transfer (SET) for radical-based functionalization (e.g., α-alkylation of aldehydes) .
Challenges: Competing dehalogenation or over-reduction requires careful control of catalyst loading and light intensity .
Q. How can computational modeling predict regioselectivity in fluorinated benzaldehyde derivatives?
Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to predict sites for electrophilic attack. For this compound:
Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzaldehydes?
Answer: Discrepancies often arise from:
- Solubility Differences : Use DMSO-d or co-solvents (e.g., PEG-400) to standardize assays .
- Metabolic Stability : Fluorine atoms enhance resistance to cytochrome P450 oxidation, but -CF may alter binding kinetics .
- Control Experiments : Include non-fluorinated analogs (e.g., 3,5-dimethylbenzaldehyde) to isolate fluorine-specific effects .
Methodological Guidance
Q. Table 2: Recommended Reaction Conditions for Functionalization
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh) | DMF | 80°C | 60–75% |
| Aldol Condensation | L-Proline | THF | RT | 50–65% |
| Photoredox Alkylation | Ru(bpy) | MeCN | 25°C (LED) | 70–85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
